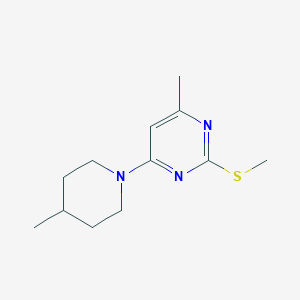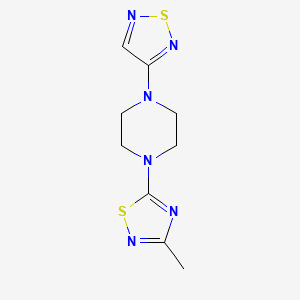
4-methyl-6-(4-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-6-(4-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine, commonly referred to as 4M6MS, is an organic compound that has been studied extensively in recent years. It is a derivative of the pyrimidine ring system, and is composed of three nitrogen atoms and four carbon atoms. 4M6MS is a highly versatile compound that has a wide range of applications in the scientific research field. It is used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.
科学研究应用
4M6MS has a wide range of applications in the scientific research field. It has been used in the synthesis of various compounds, such as 1,2,3-triazoles, 1,3,5-triazoles, and 1,3,4-oxadiazoles. It has also been used in the study of biochemical and physiological effects. In particular, it has been used to study the effects of various drugs on the human body, as well as to study the effects of various toxins and pollutants on the environment.
作用机制
The mechanism of action of 4M6MS is not fully understood. However, it is believed that it acts as a nucleophile, which means that it can bind with other molecules and form new chemical bonds. This allows it to act as a catalyst in a variety of chemical reactions. Additionally, it is believed that 4M6MS can bind to certain enzymes and receptors in the body, which can affect their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4M6MS are not fully understood. However, studies have shown that it can act as an inhibitor of certain enzymes and receptors, such as the enzyme acetylcholinesterase. Additionally, 4M6MS has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to have an effect on the immune system, as well as to have an effect on the metabolism of certain drugs.
实验室实验的优点和局限性
There are several advantages to using 4M6MS in laboratory experiments. First, it is relatively inexpensive and easy to obtain. Second, it is highly stable and can be stored for long periods of time. Finally, it is highly versatile and can be used in a variety of experiments.
However, there are also some limitations to using 4M6MS in laboratory experiments. First, it is not water soluble, which can make it difficult to use in certain experiments. Second, it is not very soluble in organic solvents, which can also limit its use in certain experiments. Finally, it is not very reactive, which can make it difficult to use in certain reactions.
未来方向
There are several potential future directions for 4M6MS research. First, it could be used to study the effects of various drugs on the human body. Second, it could be used to study the effects of various toxins and pollutants on the environment. Third, it could be used to study the effects of various pharmaceuticals on the human body. Fourth, it could be used to study the effects of various compounds on the immune system. Finally, it could be used to study the effects of various compounds on the metabolism of certain drugs.
合成方法
The synthesis of 4M6MS is achieved through a series of chemical reactions. The first step involves the reaction of 4-methylpiperidine with sulfuryl chloride to form 4-methyl-6-chloropiperidine-1-ylmethylsulfanyl chloride. This reaction is performed in an inert atmosphere, such as nitrogen or argon, at a temperature of -20°C. The second step involves the reaction of the 4-methyl-6-chloropiperidine-1-ylmethylsulfanyl chloride with sodium azide to form 4-methyl-6-(4-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine. This reaction is also performed in an inert atmosphere, such as nitrogen or argon, at a temperature of -20°C.
属性
IUPAC Name |
4-methyl-6-(4-methylpiperidin-1-yl)-2-methylsulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3S/c1-9-4-6-15(7-5-9)11-8-10(2)13-12(14-11)16-3/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTUDMANXHNFCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=NC(=C2)C)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-6-(4-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B6437099.png)
![6-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B6437100.png)
![2-[(oxetan-2-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B6437106.png)
![2,6-dimethyl-4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine](/img/structure/B6437111.png)
![3-chloro-4-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine](/img/structure/B6437115.png)
![4,5-dimethyl-6-[(oxetan-2-yl)methoxy]pyrimidine](/img/structure/B6437123.png)
![2-[(oxetan-2-yl)methoxy]pyridine](/img/structure/B6437127.png)
![6-ethyl-N-methyl-N-[(oxan-2-yl)methyl]pyrimidin-4-amine](/img/structure/B6437143.png)
![2-[(oxetan-2-yl)methoxy]-1,3-thiazole](/img/structure/B6437150.png)
![4-methyl-2-(methylsulfanyl)-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine](/img/structure/B6437162.png)
![4-{2-methyl-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6437189.png)

![1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]azepane](/img/structure/B6437192.png)
![4-(pyrrolidin-1-yl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6437207.png)